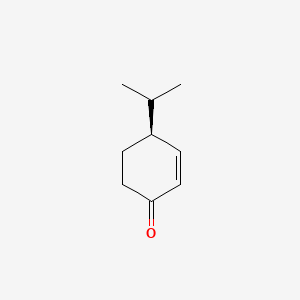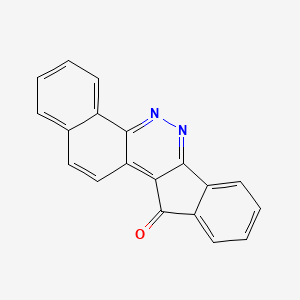
3'-Methoxyavenalumic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxyavenalumic acid is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of a methoxy group attached to the avenalumic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyavenalumic acid typically involves the introduction of a methoxy group into the avenalumic acid structure. This can be achieved through various organic synthesis techniques, including methylation reactions. The reaction conditions often require the use of methanol as a solvent and a suitable catalyst to facilitate the methylation process.
Industrial Production Methods: Industrial production of 3’-Methoxyavenalumic acid may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyavenalumic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3’-Methoxyavenalumic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxyavenalumic acid involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
3’-Methoxyavenalumic acid can be compared with other similar compounds, such as:
Avenalumic acid: The parent compound without the methoxy group.
Methoxybenzoic acid: A compound with a similar methoxy group but different core structure.
Quinones: Oxidized derivatives that share some chemical properties.
Uniqueness: The presence of the methoxy group in 3’-Methoxyavenalumic acid imparts unique chemical properties, such as increased solubility and altered reactivity, distinguishing it from its analogs.
Properties
CAS No. |
123022-35-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h2-8,13H,1H3,(H,14,15)/b4-2+,5-3+ |
InChI Key |
PZTHQMWVDHEWPY-ZUVMSYQZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


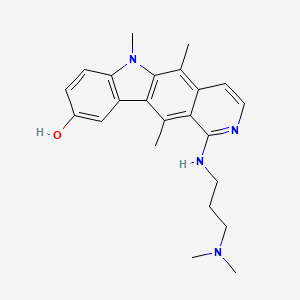
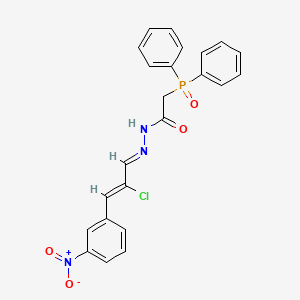
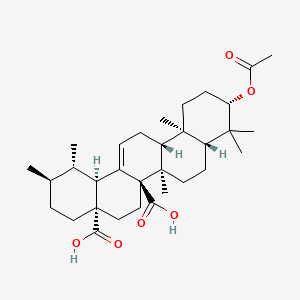
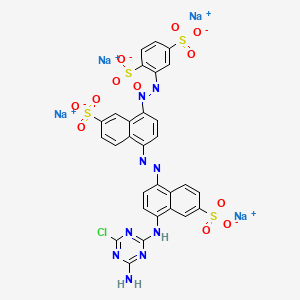
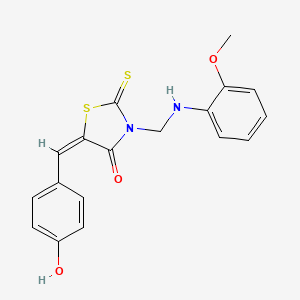
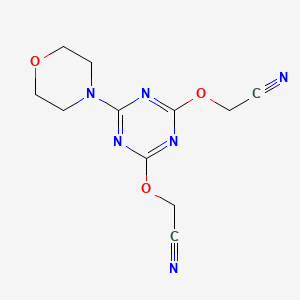
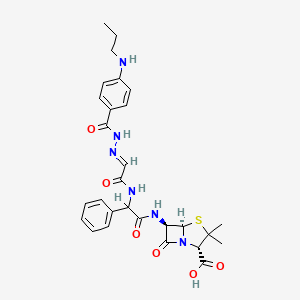
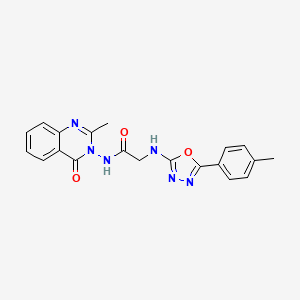

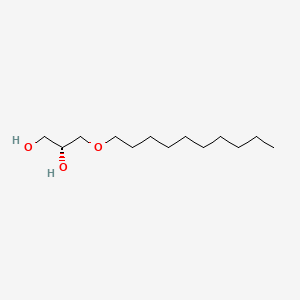
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
